![molecular formula C9H13N3O B1470910 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 1706456-75-8](/img/structure/B1470910.png)
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 3,4-dihydropyrimidin-4-one ring substituted at the 3-position with a 2-aminoethyl group and at the 6-position with a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or ring-opening reactions. The presence of the aminoethyl and cyclopropyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of dihydropyrimidine derivatives, including compounds similar to "3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one," for their potential antimicrobial activities. Dihydropyrimidine derivatives have been prepared by cyclocondensation and evaluated for their antimicrobial properties. These studies contribute to the development of new drugs and pharmaceuticals with improved efficacy against microbial infections (Dangar, 2017).
Advanced Synthesis Techniques
Efforts to enhance the synthesis efficiency of dihydropyrimidin-2-ones have been explored through microwave-assisted reactions, offering a quicker and more efficient route for the preparation of these compounds. This approach underscores the significance of advanced synthesis techniques in pharmaceutical research, aiming to streamline the production of complex organic molecules (Kefayati et al., 2009).
Versatility in Organic Synthesis
The versatility of dihydropyrimidin-2-ones as a scaffold in organic synthesis has been highlighted, serving as a significant template for the development of various therapeutic agents. This versatility is attributed to the potential for modification at multiple positions on the dihydropyrimidin-2-one ring, which can significantly alter the biological activity of the resulting compounds (Rathwa et al., 2018).
Application in Antimalarial Research
Research into the scaffold hopping of antimalarial compounds has led to the exploration of dihydropyrimidin-2-one derivatives as potential new antimalarial series. This research emphasizes the importance of structural modification in the discovery of new therapeutic agents for the treatment of malaria (Mustière et al., 2021).
Innovative Drug Design
The development of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations demonstrates an innovative approach to drug design, providing access to a new class of compounds for further pharmacological evaluation (Dondoni et al., 2003).
properties
IUPAC Name |
3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUGGEDLHZKVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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